4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
Description
The compound 4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine features a pyrazole core substituted with a chlorine atom at the 4-position and a methylene-linked 2-methyl-2H-1,2,3-triazole moiety at the 1-position. This hybrid structure combines the pharmacophoric features of pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms) and 1,2,3-triazole (a heterocycle with three nitrogen atoms), which are both prevalent in medicinal chemistry for their bioactivity and stability .
Properties
Molecular Formula |
C7H9ClN6 |
|---|---|
Molecular Weight |
212.64 g/mol |
IUPAC Name |
4-chloro-1-[(2-methyltriazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H9ClN6/c1-13-10-2-5(11-13)3-14-4-6(8)7(9)12-14/h2,4H,3H2,1H3,(H2,9,12) |
InChI Key |
VTWGMODRAYVRHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The triazole ring can be synthesized via a click reaction between an alkyne and an azide. The final step involves coupling the pyrazole and triazole rings under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 4-position of the pyrazole ring serves as a reactive site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing nature of the triazole moiety, which activates the pyrazole ring toward nucleophilic attack.
Key Examples :
-
Ammonolysis : Reaction with aqueous ammonia under reflux (80–100°C, 6–8 hours) replaces the chloro group with an amino group, yielding 4-amino derivatives.
-
Thiol Substitution : Treatment with thiourea in ethanol under basic conditions (NaOH, 60°C) produces 4-thiol analogs, useful for further functionalization.
Table 1 : Nucleophilic substitution reactions and conditions
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq) | Reflux, 8 h | 4-Amino derivative | 72–85% |
| Thiourea | NaOH/EtOH, 60°C, 6 h | 4-Mercapto-pyrazole-triazole hybrid | 68% |
Coupling Reactions
The compound participates in cross-coupling reactions, leveraging the triazole’s coordination capability and the pyrazole’s aromatic system.
Suzuki-Miyaura Coupling :
-
Palladium-catalyzed coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C) introduces aryl groups at the pyrazole’s 4-position . This method is effective for generating biaryl systems with enhanced pharmacological potential.
Table 2 : Coupling partners and outcomes
| Partner | Catalyst System | Product Application |
|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Anticancer lead optimization |
| Thiophene-2-boronic acid | Pd(OAc)₂, SPhos | Antimicrobial agents |
Cyclization and Heterocycle Formation
The triazole-pyrazole scaffold acts as a precursor for synthesizing fused heterocycles.
Pyrazolo-Triazolo-Thiadiazines :
-
Reaction with CS₂ and hydrazine hydrate (EtOH, reflux, 12 h) forms thiadiazine rings fused to the pyrazole system. These derivatives show enhanced anti-inflammatory activity .
Mechanism :
-
Nucleophilic attack by hydrazine at the chloro position.
-
Cyclization with CS₂ to form a six-membered thiadiazine ring.
Oxidation and Reduction
Oxidation :
-
The methyl group on the triazole undergoes oxidation with KMnO₄/H₂SO₄ to a carboxylic acid, enabling conjugation with bioactive molecules.
Reduction :
-
Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the triazole’s C=N bonds, but this is rarely employed due to the loss of aromaticity and bioactivity.
Electrophilic Aromatic Substitution
The pyrazole ring undergoes nitration and sulfonation at the 5-position, directed by the electron-donating methylene-triazole group.
Nitration :
-
HNO₃/H₂SO₄ at 0–5°C introduces a nitro group, which can be further reduced to an amine for additional derivatization.
Biological Activity-Driven Modifications
Derivatives of this compound are tailored to enhance specific pharmacological effects:
-
Anticancer Agents : Chloro-to-urea substitutions (via reaction with phosgene) yield diarylurea analogs that inhibit tyrosine kinases (IC₅₀: 0.85–1.54 μM against HT-29 cells) .
-
Antimicrobials : Thioamide derivatives (from thiocarbamide reactions) exhibit broad-spectrum activity against S. aureus (MIC: 0.5–1 μM) .
Scientific Research Applications
4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole and pyrazole rings play a crucial role in binding to these targets and disrupting their function .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The substituents on the pyrazole ring and the methylene-linked aromatic/heteroaromatic group significantly influence the physicochemical and biological properties of these compounds. Below is a comparative analysis of key analogs:
Table 1: Molecular Data for Selected Pyrazol-3-amine Derivatives
*Calculated based on analogous structures.
Key Observations :
- Substituent Effects: Halogenation: Chlorine at position 4 (common across analogs) enhances electrophilicity and binding to biological targets. Bromine substitution (e.g., in 4-bromo analogs) increases molecular weight and hydrophobicity . Polarity: Fluorine substituents (e.g., in 3-fluorobenzyl derivatives) enhance metabolic stability and bioavailability .
Q & A
Q. How can researchers optimize the synthesis of 4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine to improve yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as:
- Temperature : Maintaining 35–60°C to balance reaction rate and side-product formation (e.g., as in analogous triazole syntheses) .
- Solvent choice : Polar aprotic solvents like DMSO or DMF enhance solubility of intermediates .
- Catalysts : Copper(I) bromide or cesium carbonate improves coupling efficiency in multi-step reactions .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) isolates the target compound, with yields typically ranging from 17–74% for structurally related pyrazoles .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- H/C NMR : Assigns proton and carbon environments (e.g., δ 8.87 ppm for pyridine protons in analogous compounds) .
- Mass Spectrometry (MS) :
- Confirms molecular weight via parent ion peaks (e.g., m/z 249 [M] in pyrazole derivatives) .
- Infrared Spectroscopy (IR) :
- Identifies functional groups (e.g., N-H stretches at ~3298 cm) .
Cross-validation of spectral data ensures structural accuracy .
Q. What structural features of this compound influence its chemical reactivity and stability?
- Methodological Answer : The compound’s reactivity is governed by:
- Heterocyclic rings : The pyrazole and triazole moieties participate in hydrogen bonding and π-π stacking, affecting solubility and intermolecular interactions .
- Chlorine substituent : Enhances electrophilicity, making the compound prone to nucleophilic substitution .
- Methyl groups : Steric hindrance from the 2-methyltriazole group may reduce unwanted side reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Simulates binding to enzymes (e.g., kinases) using software like AutoDock Vina. For example, triazole derivatives show affinity for HIV-1 protease (IC < 1 µM) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Multi-technique validation : Combine H NMR, C NMR, and HSQC to resolve overlapping signals (e.g., distinguishing pyrazole C3 vs. C5 carbons) .
- Isotopic labeling : Use N-labeled precursors to clarify nitrogen environments in complex heterocycles .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC determination) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., HIV-1 reverse transcriptase inhibition) .
Q. How do structural modifications impact the compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Substitution patterns :
- Adding electron-withdrawing groups (e.g., -Cl) enhances metabolic stability but may reduce solubility .
- Replacing the triazole with oxadiazole alters hydrogen-bonding capacity, affecting target selectivity .
- Case study : Pyrazole derivatives with morpholine substituents show improved blood-brain barrier penetration in neurological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
